![molecular formula C24H20BrN3O3S B2700741 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 422287-29-4](/img/structure/B2700741.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a useful research compound. Its molecular formula is C24H20BrN3O3S and its molecular weight is 510.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic molecule with a molecular formula of C24H21BrN4O4S2 and a molecular weight of approximately 573.48 g/mol. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it is being investigated for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core, which is a common structural motif in many biologically active compounds. The presence of the bromine atom and thioamide group is believed to enhance its biological activity by improving binding affinity to specific molecular targets.
Property | Value |
---|---|
Molecular Formula | C24H21BrN4O4S2 |
Molecular Weight | 573.48 g/mol |
IUPAC Name | This compound |
Purity | Typically >95% |
Antimicrobial Activity
Recent studies have shown that compounds with similar quinazolinone structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurological function and metabolic processes, respectively. Inhibition of AChE is particularly relevant for treating conditions like Alzheimer's disease .
Table 1: Enzyme Inhibition Data
Enzyme Type | Inhibition Activity |
---|---|
Acetylcholinesterase (AChE) | Strong inhibitor |
Urease | Moderate to strong inhibitor |
Anticancer Potential
The quinazolinone core has been associated with anticancer activity due to its ability to interfere with cellular proliferation pathways. Research indicates that modifications to the core structure can enhance cytotoxicity against various cancer cell lines .
Case Studies
- Study on Antimicrobial Properties : A synthesized series of quinazolinone derivatives were tested against multiple bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
- Enzyme Inhibition Study : A comparative analysis of enzyme inhibitors showed that the thioamide functionality in the compound increased binding affinity to AChE, leading to more effective inhibition than previously known inhibitors .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The bromine and thioamide groups facilitate stronger interactions with enzyme active sites.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and metabolic regulation.
Propiedades
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-2-16(3-7-17)14-28-23(30)20-12-18(25)8-11-21(20)27-24(28)32/h2-12,20H,13-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTNUYKKVYTSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.